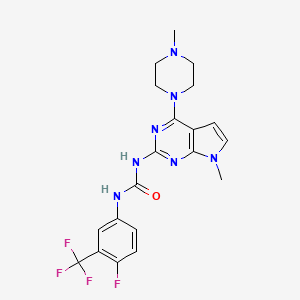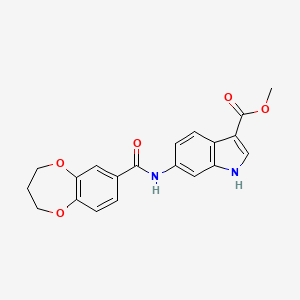
Arachidoyl-CoA (triammonium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arachidoyl-CoA (triammonium) is a long-chain coenzyme A derivative formed by the esterification of a fatty alcohol and an activated fatty acid . It plays a crucial role in various metabolic pathways, particularly in lipid metabolism. This compound is often used in scientific research to study metabolic processes and enzyme activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Arachidoyl-CoA (triammonium) is synthesized through the esterification of a fatty alcohol with an activated fatty acid . The reaction typically involves the use of coenzyme A and specific enzymes to facilitate the esterification process. The reaction conditions often include a controlled temperature and pH to ensure optimal enzyme activity.
Industrial Production Methods: Industrial production of Arachidoyl-CoA (triammonium) involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the necessary enzymes for the esterification reaction. The product is then purified through various chromatographic techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Arachidoyl-CoA (triammonium) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using specific catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Enzymes such as acyl-CoA synthetase.
Major Products: The major products formed from these reactions include various acyl-CoA derivatives, which are essential intermediates in lipid metabolism .
Scientific Research Applications
Arachidoyl-CoA (triammonium) has a wide range of applications in scientific research, including:
Chemistry: Used to study the mechanisms of esterification and other metabolic reactions.
Biology: Plays a role in understanding lipid metabolism and enzyme activities.
Medicine: Investigated for its potential role in metabolic disorders and lipid-related diseases.
Industry: Utilized in the production of biofuels and other industrial chemicals.
Mechanism of Action
Arachidoyl-CoA (triammonium) exerts its effects by participating in various metabolic pathways. It acts as a substrate for enzymes involved in lipid metabolism, facilitating the transfer of acyl groups. The molecular targets include acyl-CoA synthetase and other enzymes that catalyze the formation and breakdown of fatty acids . The pathways involved include the tricarboxylic acid cycle and fatty acid oxidation .
Comparison with Similar Compounds
Stearoyl-CoA: Another long-chain acyl-CoA derivative involved in lipid metabolism.
Palmitoyl-CoA: A medium-chain acyl-CoA derivative with similar metabolic functions.
Oleoyl-CoA: An unsaturated acyl-CoA derivative involved in various metabolic pathways.
Uniqueness: Arachidoyl-CoA (triammonium) is unique due to its specific role in the esterification of long-chain fatty acids and its involvement in specialized metabolic pathways. Its structure and function make it a valuable tool in studying lipid metabolism and related processes .
Properties
Molecular Formula |
C41H83N10O17P3S |
|---|---|
Molecular Weight |
1113.1 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] icosanethioate;azane |
InChI |
InChI=1S/C41H74N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48;;;/h28-30,34-36,40,51-52H,4-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56);3*1H3/t30-,34+,35?,36+,40-;;;/m1.../s1 |
InChI Key |
FCQFGWHSMZFGCX-RTFZFLKGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Exatecan-amide-bicyclo[1.1.1]pentan-1-ol](/img/structure/B12375881.png)
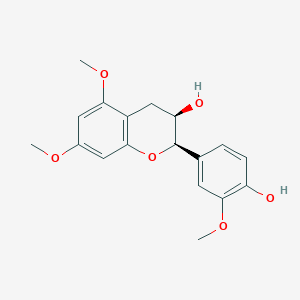
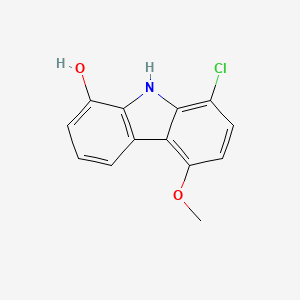
![6-[4-[[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid](/img/structure/B12375890.png)
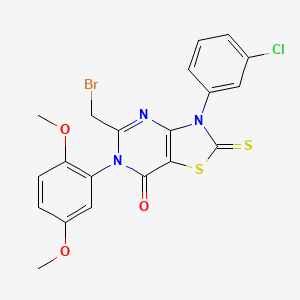

![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12375916.png)
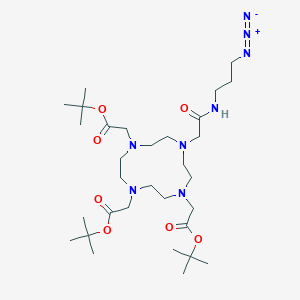
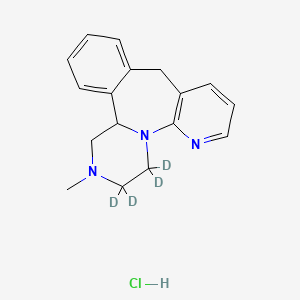
![3-[4-Chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B12375942.png)
